N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide
CAS No.: 877639-92-4
Cat. No.: VC4764859
Molecular Formula: C14H12ClN5O2S
Molecular Weight: 349.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877639-92-4 |
|---|---|
| Molecular Formula | C14H12ClN5O2S |
| Molecular Weight | 349.79 |
| IUPAC Name | N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C14H12ClN5O2S/c1-8-6-11(21)17-13-18-19-14(20(8)13)23-7-12(22)16-10-4-2-9(15)3-5-10/h2-6H,7H2,1H3,(H,16,22)(H,17,18,21) |
| Standard InChI Key | QLNRWJXZZUMMAL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-7,8-dihydro triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide features three primary domains:
-
Chlorophenyl group: A para-chlorinated benzene ring contributing hydrophobicity and electronic effects.
-
Thioacetamide bridge: A sulfur-containing linker enhancing metabolic stability and enabling hydrogen bonding.
-
Triazolo-pyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 2, 4, and 7, critical for interactions with biological targets .
The molecular formula is C₁₄H₁₂ClN₅O₂S, with a molar mass of 349.8 g/mol. The SMILES notation (Cc1cc(=O)[nH]c2nnc(SCC(=O)Nc3ccc(Cl)cc3)n12) confirms the spatial arrangement of substituents .
Crystallographic and Spectroscopic Data
While X-ray diffraction data remain unpublished, computational models predict a planar triazolo-pyrimidine ring system angled 45° relative to the chlorophenyl group. Key bond lengths include:
| Bond Type | Length (Å) |
|---|---|
| C=S (thioether) | 1.81 |
| N-N (triazole) | 1.35 |
| C-Cl (chlorophenyl) | 1.72 |
Infrared spectroscopy reveals strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-S vibration) .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step sequence:
Step 1: Condensation of 5-methyl-7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidine-3-thiol with chloroacetyl chloride in anhydrous DMF at 0–5°C, yielding the thioether intermediate (78% yield).
Step 2: Nucleophilic substitution with 4-chloroaniline in ethanol under reflux (12 h), forming the acetamide bond .
Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >95% purity .
Reaction Optimization
Critical parameters for maximizing yield:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80°C | +22% vs. 60°C |
| Solvent | Ethanol | +15% vs. DCM |
| Catalyst (K₂CO₃) | 1.5 eq | +18% vs. 1 eq |
Microwave-assisted synthesis reduces reaction time from 12 h to 45 min with comparable yields (76%).
Physicochemical Properties
Solubility and Stability
The compound exhibits pH-dependent solubility:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water (pH 7.4) | 0.12 |
| Ethanol | 8.9 |
| DMSO | 24.5 |
Stability studies indicate decomposition <5% after 6 months at -20°C. Photodegradation occurs under UV light (t₁/₂ = 3.2 h) .
Acid-Base Behavior
The triazole nitrogen (pKa = 6.8) and pyrimidine carbonyl (pKa = 9.1) govern ionization states. At physiological pH (7.4), 63% of molecules exist in a zwitterionic form.
| Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|
| 10 | 12.4 ± 0.8 |
| 20 | 18.1 ± 1.2 |
| 40 | 22.9 ± 1.5 |
Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR) with IC₅₀ = 0.89 µM, comparable to trimethoprim (IC₅₀ = 0.76 µM) .
Anticancer Activity
In MDA-MB-231 breast cancer cells:
| Parameter | Value |
|---|---|
| IC₅₀ (48 h) | 14.3 µM |
| Apoptosis Induction | 38% at 20 µM |
| Caspase-3 Activation | 4.2-fold increase |
The compound arrests cell cycle at G2/M phase (42% cells vs. 12% control) by disrupting tubulin polymerization .
Toxicological Profile
Acute Toxicity
LD₅₀ values in rodent models:
| Species | Route | LD₅₀ (mg/kg) |
|---|---|---|
| Mouse | Oral | 1,250 |
| Rat | Intravenous | 320 |
Hepatotoxicity markers (ALT, AST) increase 2.3-fold at 100 mg/kg doses, reversible upon discontinuation .
Computational Modeling
Molecular Docking
Docking into DHFR (PDB 1U72) shows:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume